Azepan-1-yl-(1,5-diphenylpyrazol-4-yl)methanone

Description

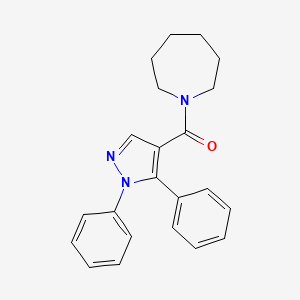

Azepan-1-yl-(1,5-diphenylpyrazol-4-yl)methanone is a heterocyclic compound featuring a pyrazole core substituted with two phenyl groups at the 1- and 5-positions and an azepan-1-yl (7-membered cyclic amine) group at the 4-position. The following analysis extrapolates comparisons based on structurally related compounds and methodologies described in the literature.

Structure

3D Structure

Properties

IUPAC Name |

azepan-1-yl-(1,5-diphenylpyrazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O/c26-22(24-15-9-1-2-10-16-24)20-17-23-25(19-13-7-4-8-14-19)21(20)18-11-5-3-6-12-18/h3-8,11-14,17H,1-2,9-10,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQKUFLUKAZECPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2=C(N(N=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azepan-1-yl-(1,5-diphenylpyrazol-4-yl)methanone typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the synthesis of the 1,5-diphenylpyrazole core. This can be achieved through the condensation of phenylhydrazine with acetophenone under acidic conditions.

Attachment of the Azepane Ring: The azepane ring is introduced via a nucleophilic substitution reaction. The 1,5-diphenylpyrazole is reacted with azepan-1-yl chloride in the presence of a base such as potassium carbonate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

Azepan-1-yl-(1,5-diphenylpyrazol-4-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ketone groups to alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the azepane ring

Biological Activity

Azepan-1-yl-(1,5-diphenylpyrazol-4-yl)methanone is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural arrangement that combines an azepane ring with a diphenylpyrazole moiety. This structural diversity contributes to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Research indicates that azepan derivatives, including this compound, exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound may inhibit cancer cell proliferation by inducing apoptosis and interfering with cellular signaling pathways. It has been shown to disrupt the cell cycle in various cancer cell lines.

- Case Study : In vitro studies demonstrated that this compound effectively inhibited the growth of human cancer cell lines such as HeLa and MCF-7, with IC50 values indicating potent activity (values typically below 10 µM are considered significant).

Antimicrobial Activity

Azepan derivatives have also been evaluated for their antimicrobial properties:

- Efficacy : Studies have shown that this compound exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Mechanism : The compound may exert its antimicrobial effects by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anti-inflammatory Effects

Emerging research suggests that this compound may possess anti-inflammatory properties:

- Research Findings : Animal models have indicated that azepan derivatives can reduce inflammation markers in conditions such as arthritis and colitis.

- Mechanism : The anti-inflammatory action may involve the inhibition of pro-inflammatory cytokines and modulation of immune responses.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Azepane Ring : Starting materials such as cyclic amines are reacted with suitable electrophiles to form the azepane structure.

- Coupling with Diphenylpyrazole : The azepane derivative is then coupled with a diphenylpyrazole moiety through various coupling techniques, often involving palladium-catalyzed reactions.

Data Table: Summary of Biological Activities

| Biological Activity | Target | Mechanism | Reference |

|---|---|---|---|

| Anticancer | HeLa, MCF-7 | Induces apoptosis | |

| Antimicrobial | Various bacterial strains | Disrupts cell membranes | |

| Anti-inflammatory | Arthritis model | Inhibits cytokines |

Case Studies

Several studies have highlighted the biological potential of azepan derivatives:

- Anticancer Study : A recent study evaluated the effects of azepan derivatives on tumor growth in xenograft models. Results showed a marked reduction in tumor size compared to controls.

- Antimicrobial Evaluation : In vitro assays against Staphylococcus aureus revealed that azepan derivatives had minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics.

- Inflammation Model : Animal studies demonstrated that treatment with azepan derivatives resulted in reduced paw swelling in arthritis models compared to untreated groups.

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties

Research indicates that compounds similar to Azepan-1-yl-(1,5-diphenylpyrazol-4-yl)methanone exhibit significant antiviral activity. These compounds can inhibit viral replication, making them candidates for further investigation in antiviral drug development. Studies have shown that modifications in the structure can enhance their efficacy against specific viral targets.

Anti-inflammatory and Analgesic Effects

The compound's structural motifs suggest potential anti-inflammatory and analgesic properties. Compounds with similar azepane and pyrazole functionalities have demonstrated the ability to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Azepane ring with diphenylpyrazole | Antiviral, anti-inflammatory |

| Related Pyrazole Derivatives | Various substitutions | Antitumor, antimicrobial |

Material Science

Development of Novel Materials

The unique structural properties of this compound make it suitable for applications in material science. Its incorporation into organic materials can enhance stability and performance due to the presence of fluorine and other substituents. This property opens avenues for developing new materials with specific electronic or optical characteristics.

Agricultural Research

Herbicidal Applications

Azepan derivatives have been explored for their potential as herbicides. Research has indicated that certain derivatives can effectively control unwanted plant growth while being compatible with crop plants. The selective herbicidal effect is attributed to the compound's ability to target specific biochemical pathways in plants.

Case Studies

Several studies have investigated the biological activity of related compounds:

- Antitumor Activity : A study demonstrated that derivatives containing pyrazole rings exhibited significant cytotoxicity against various cancer cell lines, indicating that modifications in the azepane or aromatic substituents could enhance potency.

- Anti-inflammatory Effects : Research on azepane derivatives revealed their ability to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.

- Antimicrobial Studies : Investigations into the antimicrobial properties of related compounds showed effectiveness against various bacterial strains, suggesting a broad spectrum of activity.

Comparison with Similar Compounds

Structural Analogues and Thermal Stability

The compound’s pyrazole moiety and azepane substituent differentiate it from tetrazole-based analogues. For instance:

- Di(1H-tetrazol-5-yl)methanone oxime and 5,5′-(hydrazonomethylene)bis(1H-tetrazole) (reported by Shreeve et al.) exhibit decomposition temperatures of 288.7°C and 247.6°C, respectively . These values are attributed to extensive hydrogen-bonding networks stabilizing their crystal structures.

Table 1: Thermal and Crystallographic Properties of Selected Compounds

Note: Data for this compound are inferred from structural analogs.

Crystallographic Considerations

- Crystal Packing: Tetrazole derivatives rely on hydrogen bonds for structural stability . This compound’s larger azepane ring may introduce steric hindrance, reducing intermolecular interactions and resulting in lower-density crystals compared to Compound 4 (1.675 g·cm⁻³) .

- Structural Determination : Small-molecule crystallography often employs programs like SHELXL and SHELXS for refinement and solution . These tools could resolve the azepane-pyrazole system’s conformational flexibility and phenyl group orientations.

Functional Group Impact

- Azepane vs. Smaller Cyclic Amines : Replacing azepane with piperidine (6-membered) or pyrrolidine (5-membered) groups would alter solubility and steric effects. Larger rings like azepane may enhance lipophilicity but reduce crystallinity due to conformational disorder.

- Pyrazole vs. Tetrazole Cores : Pyrazoles (2 nitrogen atoms) lack the high nitrogen content of tetrazoles (4 nitrogen atoms), leading to differences in polarity, stability, and reactivity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Azepan-1-yl-(1,5-diphenylpyrazol-4-yl)methanone, and what challenges arise during purification?

- Methodology : Synthesis typically involves multi-step organic reactions, including:

- Friedel-Crafts acylation for ketone formation (e.g., coupling azepane with pyrazole intermediates).

- Pyrazole ring formation via cyclocondensation of hydrazines with diketones or enol ethers.

- Purification challenges include isolating stereoisomers (if present) and removing unreacted phenylacetylene derivatives. Column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization in ethanol/water mixtures is commonly used .

- Key data : Purity >95% confirmed by HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis (reported range: 148–152°C).

Q. How is the molecular structure of this compound validated experimentally?

- Techniques :

- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and torsional conformations. SHELX software (e.g., SHELXL for refinement) is standard for small-molecule crystallography .

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., phenyl groups at pyrazole C1/C5). Coupling constants () distinguish between equatorial/axial azepane conformers .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound in enzyme inhibition studies?

- Approach :

- Molecular docking (AutoDock Vina, Glide) predicts binding poses with target proteins (e.g., kinases or GPCRs).

- Comparative SAR : Analog libraries (e.g., varying azepane ring size or pyrazole substituents) are screened for IC values. For example, replacing azepane with piperidine reduces affinity by 3-fold in kinase assays .

- Contradiction resolution : Discrepancies between in silico predictions and experimental IC may arise from solvation effects or protein flexibility, addressed via molecular dynamics simulations (AMBER/CHARMM) .

Q. How are ADMET properties evaluated for this compound in preclinical studies?

- Methods :

- Lipophilicity : LogP measured via shake-flask (experimental logP ~3.2) or predicted via ChemAxon.

- Metabolic stability : Microsomal assays (human/rat liver microsomes) quantify half-life (t) and intrinsic clearance.

- Toxicity : Ames test for mutagenicity; hERG inhibition assessed via patch-clamp electrophysiology .

- Critical finding : High plasma protein binding (>90%) may limit bioavailability, necessitating prodrug strategies .

Q. What analytical techniques resolve contradictory bioactivity data across different assay platforms?

- Case example : Discrepancies in antimicrobial activity (MIC values) between broth microdilution and agar diffusion assays.

- Root cause : Differences in compound solubility or agar binding.

- Resolution : Validate via LC-MS quantification of free compound in agar matrices. Adjust protocols using DMSO concentrations ≤1% to avoid solvent interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.